molecular formula C14H25NO3 B14005570 1,3,3-Trimethyl-6-(morpholin-4-yl)-2-oxabicyclo[2.2.2]octan-5-ol CAS No. 76793-03-8

1,3,3-Trimethyl-6-(morpholin-4-yl)-2-oxabicyclo[2.2.2]octan-5-ol

Cat. No.: B14005570
CAS No.: 76793-03-8
M. Wt: 255.35 g/mol
InChI Key: KVVRWJSJKXCRTD-UHFFFAOYSA-N
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Description

1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[222]octan-5-ol is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a morpholine ring, which is fused to a bicyclo[222]octane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the bicyclic core is replaced by a morpholine moiety.

    Functional Group Modifications: Further functional group modifications, such as hydroxylation, are carried out to obtain the final compound.

Industrial Production Methods

Industrial production of 1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1,8,8-trimethyl-6-piperidin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol: Similar structure but with a piperidine ring instead of a morpholine ring.

    1,8,8-trimethyl-6-azepan-4-yl-7-oxabicyclo[2.2.2]octan-5-ol: Similar structure but with an azepane ring.

Uniqueness

1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

76793-03-8

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

1,3,3-trimethyl-6-morpholin-4-yl-2-oxabicyclo[2.2.2]octan-5-ol

InChI

InChI=1S/C14H25NO3/c1-13(2)10-4-5-14(3,18-13)12(11(10)16)15-6-8-17-9-7-15/h10-12,16H,4-9H2,1-3H3

InChI Key

KVVRWJSJKXCRTD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(O1)(C(C2O)N3CCOCC3)C)C

Origin of Product

United States

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